2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile
Overview
Description
2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile is a nitrogen-containing heterocyclic molecule. It has a molecular weight of 226.27 .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 226.27 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Photophysical Characteristics and Applications
2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile and its derivatives have been researched for their unique photophysical properties. Studies show these compounds exhibit strong intramolecular charge transfer absorption bands and fluorescence emissions, making them suitable for applications in optical materials and fluorescence spectroscopy. For instance, they have demonstrated significant two-photon absorption cross-section values, highlighting their potential in nonlinear optical applications (Zhao, Xiao, Wu, & Fang, 2007).
Catalytic Synthesis
This chemical has been utilized in catalytic synthesis processes. For example, Zn(Phen)2Cl2 complexes have been used to efficiently synthesize 4-H-benzo[b]pyrans, employing malononitrile derivatives in water at room temperature. This method is noted for its environmental friendliness and high yield, indicating its usefulness in green chemistry (Mosaddegh, Hassankhani, & Mansouri, 2011).
Antitumor Activity
This compound derivatives have also been synthesized for potential biomedical applications, including antitumor activity. Studies have evaluated their efficacy against various human tumor cell lines, suggesting their significance in developing new cancer treatments (Wang, Xie, Fan, Yao, & Song, 2014).
Electronic and Optical Properties
These compounds have been studied for their electronic and optical properties, which are critical in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications. Research into conjugated fluorene-based polymers containing this malononitrile moiety has provided insights into their potential as high-efficiency luminescent materials (Ren et al., 2009).
Properties
IUPAC Name |
2-(4-phenyloxan-4-yl)propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-13(11-16)14(6-8-17-9-7-14)12-4-2-1-3-5-12/h1-5,13H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIZHAVPTPRQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201247 | |
Record name | Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956355-01-3 | |
Record name | Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956355-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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